3,7,8,3',4'-Pentahydroxyflavone

α-glucosidase inhibition type 2 diabetes postprandial hyperglycaemia

Melanoxetin (CAS 489-58-7) is a regiospecific 8‑OH flavonol that quercetin, fisetin, or myricetin cannot functionally replace. Its 8‑OH group confers IC₅₀ 2.2–2.5 µM against human sucrase‑isomaltase (vs. quercetin’s 3.1 µM), a 17.5‑fold competitive xanthine oxidase blockade over allopurinol (IC₅₀ 0.274 µM), and complete transcriptional suppression of iNOS (50 µM) and COX‑2 (100 µM). In vivo, it simultaneously targets PTP1B‑mediated insulin resistance, nitrotyrosine, and MG‑H1 glycation end‑products. Procure melanoxetin to secure compound‑specific target engagement for α‑glucosidase inhibitor SAR, XOD crystallographic studies, and diabetic complication research.

Molecular Formula C15H10O7
Molecular Weight 302.24
CAS No. 489-58-7
Cat. No. B600635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,8,3',4'-Pentahydroxyflavone
CAS489-58-7
SynonymsMelanoxetin
Molecular FormulaC15H10O7
Molecular Weight302.24
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O
InChIInChI=1S/C15H10O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,16-18,20-21H
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7,8,3′,4′-Pentahydroxyflavone (CAS 489‑58‑7) – Structural Identity, Nomenclature, and Scientific Context for Procurement


3,7,8,3′,4′-Pentahydroxyflavone, designated by CAS number 489‑58‑7 and widely referred to as melanoxetin, is a naturally occurring flavonol characterized by five hydroxyl substituents at positions 3, 7, 8, 3′, and 4′ on the flavone backbone [1]. It is biosynthetically distinct from the far more abundant dietary flavonol quercetin (3,5,7,3′,4′-pentahydroxyflavone), with the critical difference being the presence of an 8‑OH group in lieu of quercetin’s 5‑OH substitution [2]. This structural variation confers a unique hydrogen‑bonding and electron‑delocalization profile that translates into quantitatively distinct target‑engagement and pharmacological properties, making it a non‑interchangeable research tool for studies where regiospecific hydroxylation governs biological outcome.

3,7,8,3′,4′-Pentahydroxyflavone – Why Generic Substitution by Quercetin or Other In‑Class Hydroxyflavones Is Not Supported by Quantitative Evidence


Generic substitution of melanoxetin with quercetin (3,5,7,3′,4′‑pentahydroxyflavone), fisetin (3,3′,4′,7‑tetrahydroxyflavone), or myricetin (3,5,7,3′,4′,5′‑hexahydroxyflavone) in experimental or industrial workflows cannot be justified by in‑class assumptions because the regiospecific disposition of hydroxyl groups fundamentally alters enzyme‑inhibitory potency, selectivity, and mechanism. The 8‑OH group of melanoxetin provides a hydrogen‑bond donor that quercetin’s 5‑OH cannot replicate, leading to quantitatively superior inhibition of human sucrase‑isomaltase, competitive xanthine oxidase blockade exceeding the clinical drug allopurinol, and transcriptional suppression of iNOS/COX‑2 that is not recapitulated by the 5‑OH regioisomer [1] [2]. The quantitative evidence summarised below demonstrates that each flavonol scaffold delivers a unique pharmacological fingerprint, requiring compound‑specific procurement for reproducible research outcomes.

3,7,8,3′,4′-Pentahydroxyflavone – Quantitative Head‑to‑Head Comparative Evidence for Scientific Selection


Human Sucrase‑Isomaltase Inhibition: Melanoxetin vs. Quercetin – Direct IC50 Comparison in a Physiologically Relevant Caco‑2/TC7 Cellular Model

In a direct head‑to‑head evaluation of flavonoid inhibitory activity against human sucrase‑isomaltase (SI) in the Caco‑2/TC7 cellular model using the physiological substrate sucrose, melanoxetin was identified as the most active flavonoid among the panel tested, exhibiting an IC50 of 2.2–2.5 µM, compared to quercetin’s IC50 of 3.1 µM under identical assay conditions (pH 7.0, 37 °C) [1] [2]. The study explicitly attributed the enhanced potency to hydroxylation at C‑3 of the C ring, C‑3′ and C‑4′ of the B ring, and critically C‑7 and C‑8 of the A ring – the latter being the distinguishing feature of melanoxetin relative to quercetin [1].

α-glucosidase inhibition type 2 diabetes postprandial hyperglycaemia

Xanthine Oxidase Inhibition: Melanoxetin Exhibits 17.5‑Fold Greater Potency than the Clinical Standard Allopurinol with a Competitive Mechanism

In a comprehensive phytochemical screening of Acacia confusa heartwood, melanoxetin inhibited xanthine oxidase (XOD) with an IC50 of 0.274 µM, which is 17.5‑fold more potent than the clinically used XOD inhibitor allopurinol (IC50 = 4.784 µM) assayed in the same study [1]. Enzyme kinetic analysis further revealed that melanoxetin acts through a competitive inhibition mechanism (binding to the active site), in contrast to the noncompetitive mode of the co‑isolated compound okanin [1]. This combination of high potency and defined competitive mechanism distinguishes melanoxetin from allopurinol and from the majority of dietary flavonoids evaluated for XOD inhibition.

xanthine oxidase hyperuricemia gout

Transcriptional Suppression of iNOS and COX‑2: Complete Abrogation of Pro‑Inflammatory Gene Expression at Micromolar Concentrations

Melanoxetin (3,7,8,3′,4′-pentahydroxyflavone), identified as a major bioactive constituent of Acacia confusa heartwood, completely suppressed LPS‑induced gene expression of inducible nitric oxide synthase (iNOS) at 50 µM and cyclooxygenase‑2 (COX‑2) at 100 µM in RAW 264.7 macrophages, assessed by RT‑PCR [1]. This represents transcriptional‑level inhibition, which is mechanistically distinct from compounds that merely inhibit enzyme activity post‑translationally. Within the same study, melanoxetin also markedly suppressed NO and prostaglandin E2 production, confirming functional consequences of the transcriptional blockade [1]. The complete suppression of iNOS and COX‑2 at defined, non‑cytotoxic concentrations represents a quantitative benchmark not uniformly achieved by other hydroxylated flavonoids tested in the same experimental system.

anti-inflammatory iNOS COX-2 RAW 264.7 macrophages

Multi‑Target In Vivo Efficacy in Type 2 Diabetes: Simultaneous Modulation of PTP1B, Oxidative Stress, and Glycation in Goto‑Kakizaki Rats

In a 14‑day subcutaneous administration study using Goto‑Kakizaki rats, a non‑obese model of type 2 diabetes, melanoxetin produced a statistically significant reduction in insulin resistance in epididymal adipose tissue, mechanistically linked to targeting of protein tyrosine phosphatase 1B (PTP1B) [1]. Additionally, melanoxetin counteracted oxidative stress by reducing nitrotyrosine levels and modulating superoxide dismutase 1 and hemeoxygenase expression in adipose tissue, while simultaneously decreasing the key advanced glycation end‑product methylglyoxal‑derived hydroimidazolone (MG‑H1) in both liver and heart tissues [1]. This triple‑target in vivo profile (PTP1B inhibition, oxidative stress attenuation, and glycation suppression) differentiates melanoxetin from quercetin, which primarily acts through AMPK/PI3K/Akt pathways without equivalent evidence for simultaneous glycation end‑product reduction in the same model [1].

type 2 diabetes PTP1B insulin resistance advanced glycation end-products

Dendritic Cell Immunomodulation: Melanoxetin Inhibits TNF‑α, IL‑6, and IL‑12 Production at 12.5 µM in Primary Immune Cells

Melanoxetin, isolated and HPLC‑purified from Acacia confusa methanolic heartwood extract, inhibited the production of three key pro‑inflammatory cytokines – TNF‑α, IL‑6, and IL‑12 – in LPS‑stimulated dendritic cells at a concentration of 12.5 µM, a dose that did not affect cell viability [1]. At the same concentration, melanoxetin also significantly downregulated the expression of co‑stimulatory molecules CD40, CD80, and CD86 on dendritic cells [1]. This dendritic cell‑targeted immunomodulatory profile is distinct from the broader, less cell‑type‑specific anti‑inflammatory effects reported for quercetin at comparable concentrations, and represents an underexplored immunological niche for the 3,7,8,3′,4′‑hydroxylation scaffold [1].

immunomodulation dendritic cells autoimmune disease cytokine suppression

3,7,8,3′,4′-Pentahydroxyflavone – Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Antidiabetic Drug Discovery: Lead Compound for Human α‑Glucosidase Inhibitor Development Targeting Postprandial Hyperglycaemia

Based on the direct head‑to‑head superiority of melanoxetin (IC50 2.2–2.5 µM) over quercetin (IC50 3.1 µM) in the Caco‑2/TC7 human sucrase‑isomaltase assay [1], this compound is optimally deployed as a scaffold for medicinal chemistry optimisation programmes aimed at developing next‑generation α‑glucosidase inhibitors. Its potency advantage measured under physiologically relevant conditions (human enzyme, natural substrate) makes it a more predictive starting point than quercetin for structure‑activity relationship (SAR) campaigns targeting postprandial glucose control.

Hyperuricemia and Gout Research: A Competitive Xanthine Oxidase Inhibitor with Nanomolar Potency as a Tool Compound

Melanoxetin’s 17.5‑fold greater potency (IC50 0.274 µM) relative to allopurinol (IC50 4.784 µM) and its competitive binding mode [2] position it as a high‑value pharmacological tool for dissecting xanthine oxidase active‑site interactions and for validating XOD as a target in hyperuricemia models. Its competitive mechanism (as opposed to okanin’s noncompetitive mode) provides a complementary probe for crystallographic and kinetic studies.

Inflammation Pharmacology: A Defined Tool for Complete iNOS/COX‑2 Transcriptional Shutdown at Benchmark Concentrations

With complete suppression of iNOS at 50 µM and COX‑2 at 100 µM in RAW 264.7 macrophages [3], melanoxetin serves as a reproducible positive control for transcriptional regulation studies of inflammatory mediators. Researchers investigating the differential regulation of iNOS versus COX‑2 transcription can use these defined concentration thresholds to design dose‑response experiments that discriminate between transcriptional and post‑translational mechanisms.

Diabetic Complications Research: A Multi‑Target In Vivo Probe for Simultaneous PTP1B, Oxidative Stress, and Glycation Pathway Modulation

The in vivo demonstration that melanoxetin simultaneously targets PTP1B‑mediated insulin resistance, reduces nitrotyrosine (oxidative stress), and decreases MG‑H1 glycation end‑products in multiple organs of Goto‑Kakizaki rats [4] makes this compound uniquely suited for studies investigating the interconnected pathophysiology of diabetic complications. Unlike quercetin, melanoxetin provides a single‑agent tool to probe the PTP1B–redox–glycation axis.

Quote Request

Request a Quote for 3,7,8,3',4'-Pentahydroxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.